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molecular formula C7H4F3NO3 B565487 4-(Trifluoromethoxy)nitrobenzene-15N CAS No. 1246818-41-6

4-(Trifluoromethoxy)nitrobenzene-15N

Cat. No. B565487
M. Wt: 208.101
InChI Key: UBEIKVUMDBCCRW-KHWBWMQUSA-N
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Patent
US04876376

Procedure details

2-nitro-4-bromotrifluoromethoxybenzene and 3-nitro-4-bromotrifluoromethoxybenzene: 48%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[O:11][C:12]([F:15])([F:14])[F:13])([O-])=O.[N+:16](C1C=C(OC(F)(F)F)C=CC=1Br)([O-:18])=[O:17]>>[N+:16]([C:8]1[CH:9]=[CH:4][C:5]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:6][CH:7]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Br)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Br)OC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04876376

Procedure details

2-nitro-4-bromotrifluoromethoxybenzene and 3-nitro-4-bromotrifluoromethoxybenzene: 48%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[O:11][C:12]([F:15])([F:14])[F:13])([O-])=O.[N+:16](C1C=C(OC(F)(F)F)C=CC=1Br)([O-:18])=[O:17]>>[N+:16]([C:8]1[CH:9]=[CH:4][C:5]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:6][CH:7]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Br)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Br)OC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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